molecular formula C11H20N2O2S B1478745 2-(4-Thiomorpholinopiperidin-1-yl)acetic acid CAS No. 2091224-12-1

2-(4-Thiomorpholinopiperidin-1-yl)acetic acid

Cat. No.: B1478745
CAS No.: 2091224-12-1
M. Wt: 244.36 g/mol
InChI Key: LIXHXNGCLMQJNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Thiomorpholinopiperidin-1-yl)acetic acid is a useful research compound. Its molecular formula is C11H20N2O2S and its molecular weight is 244.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(4-Thiomorpholinopiperidin-1-yl)acetic acid (CAS No. 2091224-12-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a thiomorpholine ring attached to a piperidine moiety, which contributes to its pharmacological properties. The molecular formula is C11H18N2O2SC_{11}H_{18}N_{2}O_{2}S, with a molecular weight of approximately 238.34 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and inflammatory processes. The compound's ability to modulate these targets suggests its potential in treating conditions such as pain, inflammation, and possibly neurodegenerative diseases.

In Vitro Studies

Research indicates that this compound exhibits significant inhibitory effects on certain enzymes related to the inflammatory pathway. For example, studies have shown that it can inhibit microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in pain and inflammation pathways. Inhibition of mPGES-1 leads to reduced levels of prostaglandin E2 (PGE2), a key mediator in inflammatory responses .

In Vivo Studies

In vivo studies involving animal models have demonstrated the anti-inflammatory effects of this compound. For instance, administration of this compound resulted in decreased paw edema in carrageenan-induced inflammation models. This suggests its potential efficacy as an anti-inflammatory agent .

Data Tables

Biological Activity Effect Reference
mPGES-1 InhibitionSignificant reduction in PGE2 levels
Anti-inflammatoryReduced edema in animal models
NeuroprotectivePotential modulation of neurotransmitter systems

Case Studies

A notable study explored the compound's effect on neuroinflammation. Researchers found that treatment with this compound led to a decrease in pro-inflammatory cytokines in brain tissue following injury. This suggests that the compound may have neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases .

Properties

IUPAC Name

2-(4-thiomorpholin-4-ylpiperidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2S/c14-11(15)9-12-3-1-10(2-4-12)13-5-7-16-8-6-13/h10H,1-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXHXNGCLMQJNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCSCC2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Thiomorpholinopiperidin-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Thiomorpholinopiperidin-1-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(4-Thiomorpholinopiperidin-1-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(4-Thiomorpholinopiperidin-1-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(4-Thiomorpholinopiperidin-1-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(4-Thiomorpholinopiperidin-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.